molecular formula C12H14ClN3O3 B1423476 2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1334148-18-3

2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No. B1423476
CAS RN: 1334148-18-3
M. Wt: 283.71 g/mol
InChI Key: IHMKSYGEIPYYSR-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound. It is a derivative of 1,4-benzodioxin, a type of organic compound that is a part of many pharmaceuticals . The compound has been studied for its antibacterial potential and its inhibitory potential against Lipoxygenase .


Synthesis Analysis

The synthesis of similar compounds has been accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media . The parent molecule is then reacted with different alkyl/aralkyl halides to achieve the final product .


Molecular Structure Analysis

The molecular structure of this compound is determined by contemporary spectral techniques such as IR, 1H-NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media, followed by a reaction with different alkyl/aralkyl halides .

Scientific Research Applications

Antibacterial Agent

This compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm growth. Biofilms are a major concern in medical devices and hospital settings due to their resistance to antibiotics. The compound exhibited significant biofilm growth inhibition against Bacillus subtilis, which is known for its robust biofilm-forming ability .

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes such as cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be useful in treating diseases like Alzheimer’s (cholinesterases) or inflammatory conditions (lipoxygenase).

Future Directions

Based on the antibacterial potential and the inhibitory potential against Lipoxygenase of similar compounds , this compound could be further studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease , suggesting that this compound may interact with targets involved in neurodegenerative diseases.

Mode of Action

It’s known that the compound was synthesized by reacting 1,4-benzodioxane-6-amine with different alkyl/aralkyl halides . This suggests that the compound might interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.

Biochemical Pathways

Given the potential therapeutic application in alzheimer’s disease , it’s plausible that this compound may affect pathways related to neurodegeneration and synaptic function.

Result of Action

Similar compounds have shown inhibitory activity against bacterial biofilm growth , suggesting that this compound may have antibacterial properties.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9;/h2-3,6,11H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMKSYGEIPYYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

CAS RN

1334148-18-3
Record name 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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